

A Technical Guide to the Discovery and Synthesis of Nitro-Grela Catalysts

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Compound of Interest

Compound Name: *nitro-Grela*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and application of **nitro-Grela** catalysts, a class of highly efficient ruthenium-based complexes for olefin metathesis. These catalysts have gained prominence in synthetic chemistry for their versatility and effectiveness in forming carbon-carbon double bonds, a crucial transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Discovery and Development

The **nitro-Grela** catalysts are a family of second-generation Hoveyda-type ruthenium carbenes developed to enhance catalytic activity through electronic activation.^[1] The key innovation, introduced by the research group of Karol Grela, was the incorporation of a nitro group onto the benzylidene ligand.^[1] This modification significantly influences the catalyst's properties, leading to faster initiation and improved stability.^{[2][3]} Over time, several generations and variations of the **nitro-Grela** catalyst have been developed, including those with iodide ligands (**nitro-Grela-I₂**) and modified N-heterocyclic carbene (NHC) ligands (**nitro-Grela-SIPr**), to further tune their reactivity and robustness under challenging reaction conditions.^{[2][4][5][6]}

Chemical and Physical Properties

The **nitro-Grela** catalysts are typically green to dark green crystalline powders with high stability, allowing them to be handled in the air.^{[3][7]} They are generally stored under an inert atmosphere at low temperatures (2-8 °C) for long-term stability.^{[3][7][8]} The table below

summarizes the key properties of the parent **nitro-Grela** catalyst and one of its common derivatives.

Property	Nitro-Grela	Nitro-Grela-I ₂
Chemical Name	[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II)	(1,3-dimesitylimidazolidin-2-ylidene)diiodo(2-isopropoxy-5-nitrobenzylidene)ruthenium(II)
CAS Number	502964-52-5	1874264-99-9
Molecular Formula	C ₃₁ H ₃₇ Cl ₂ N ₃ O ₃ Ru	C ₃₁ H ₃₇ I ₂ N ₃ O ₃ Ru
Molecular Weight	671.62 g/mol	854.52 g/mol
Appearance	Green to dark green powder/crystal	Olive/brown powder
Melting Point	>300 °C	Not specified
Storage Temperature	2-8 °C	2-8 °C

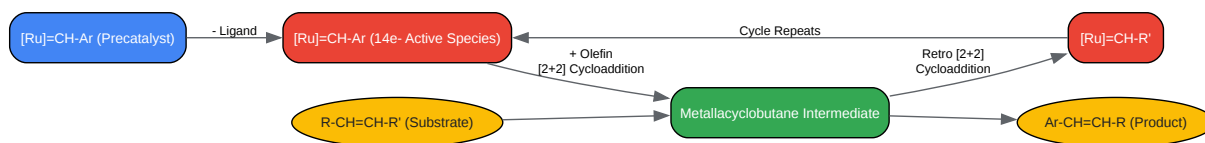
Synthesis of Nitro-Grela Catalysts

The synthesis of **nitro-Grela** catalysts involves a multi-step process. A general synthetic route begins with the appropriate salicylic aldehyde derivative, which is first alkylated to introduce the isopropoxy group. The resulting aldehyde is then converted to the corresponding styrene derivative. Finally, a reaction with a suitable ruthenium source, such as the second-generation Grubbs' catalyst, in the presence of a copper(I) salt, yields the final **nitro-Grela** catalyst.^[1] Iodide-containing **nitro-Grela** analogues are synthesized through a similar route, with the final step involving the exchange of chloride ligands for iodides.^{[2][4]}

Catalytic Mechanism of Olefin Metathesis

The **nitro-Grela** catalysts operate via the generally accepted Chauvin mechanism for olefin metathesis. The catalytic cycle is initiated by the dissociation of a ligand to generate a 14-electron active species. This species then reacts with a substrate olefin in a [2+2] cycloaddition

to form a metallacyclobutane intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium carbene, which continues the catalytic cycle.



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Olefin Metathesis Catalytic Cycle

Applications in Olefin Metathesis

Nitro-Grela catalysts are highly versatile and find application in a wide range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and enyne metathesis.[7] They are particularly noted for their high efficiency in the transformation of sterically non-demanding alkenes and their enhanced stability under challenging conditions.[2] [4] The table below presents a selection of representative transformations facilitated by **nitro-Grela** catalysts.

Reaction Type	Substrate (s)	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Product Yield (%)
RCM	Diethyl diallylmalonate	0.15	Toluene	18	1	>95
RCM	1,7-octadiene	0.1	CH ₂ Cl ₂	40	2	98
CM	Allylbenzene and cis-1,4-diacetoxy-2-butene	5	CH ₂ Cl ₂	40	16	92
CM	1-octene and acrylonitrile	5	CH ₂ Cl ₂	40	16	85

Experimental Protocols

Below are detailed experimental protocols for representative Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions using a **nitro-Grela** catalyst.

Materials:

- **Nitro-Grela** catalyst
- Diethyl diallylmalonate
- Dichloromethane (CH₂Cl₂), anhydrous
- Nitrogen (N₂) or Argon (Ar) gas
- Standard laboratory glassware (round-bottomed flask, condenser, etc.)
- Silica gel for column chromatography

Procedure:

- To a 200 mL two-necked round-bottomed flask, add the **nitro-Grela** catalyst (15 mg, 22 μmol).
- Purge the flask with N_2 gas.
- Add anhydrous dichloromethane (40 mL) to the flask.
- In a separate flask, dissolve diethyl diallylmalonate (237 mg, 986 μmol) in dichloromethane (5.5 mL).
- Add the solution of diethyl diallylmalonate dropwise to the catalyst solution.
- Stir the reaction mixture at room temperature for 6 hours.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil (206 mg, 98% yield).

Materials:

- **Nitro-Grela** catalyst
- Substrate 1 (e.g., a terminal olefin)
- Substrate 2 (e.g., an electron-deficient olefin)
- Dichloromethane (CH_2Cl_2), anhydrous
- Nitrogen (N_2) or Argon (Ar) gas
- Standard laboratory glassware

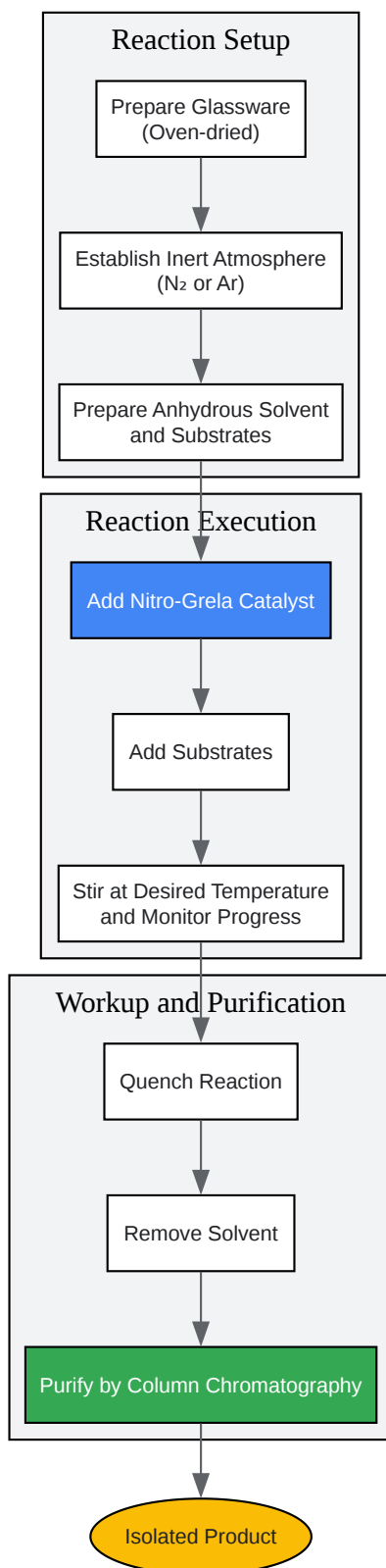
Procedure:

- In a reaction vessel purged with an inert gas, dissolve the **nitro-Grela** catalyst (typically 1-5 mol%) in anhydrous dichloromethane.

- Add the two olefin substrates to the reaction mixture. The more reactive or homodimerization-prone substrate is often added slowly.
- Stir the reaction at the desired temperature (ranging from 0 °C to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).^[7]
- Upon completion, quench the reaction (e.g., by adding ethyl vinyl ether).
- Concentrate the mixture and purify the product by column chromatography.

Experimental Workflow

The general workflow for conducting an olefin metathesis reaction using a **nitro-Grela** catalyst is depicted below. This workflow emphasizes the importance of an inert atmosphere for optimal catalyst performance, although **nitro-Grela** catalysts exhibit notable air stability.^{[3][7]}



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General Olefin Metathesis Workflow

Conclusion

The **nitro-Grela** family of catalysts represents a significant advancement in the field of olefin metathesis. Their enhanced activity, selectivity, and operational simplicity have made them valuable tools in organic synthesis.[7] For researchers and professionals in drug development and other areas of chemical science, these catalysts offer a robust and efficient method for the construction of complex molecular architectures, facilitating the synthesis of novel compounds with potential therapeutic applications. The ongoing development of new generations of these catalysts continues to expand the scope and utility of olefin metathesis in modern chemistry.

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